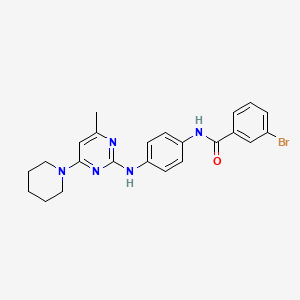

3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5O/c1-16-14-21(29-12-3-2-4-13-29)28-23(25-16)27-20-10-8-19(9-11-20)26-22(30)17-6-5-7-18(24)15-17/h5-11,14-15H,2-4,12-13H2,1H3,(H,26,30)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTCTWDAVOTCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the piperidine moiety: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a piperidine group.

Coupling with benzamide: The final step involves coupling the brominated pyrimidine derivative with a benzamide derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the piperidine moiety.

Reduction: Reduced forms of the compound, potentially with amine groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The piperidine and pyrimidine moieties are often involved in binding interactions with biological targets, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several kinase inhibitors and benzamide-based therapeutics. Key comparisons include:

Functional Group Analysis

- Bromine vs. Halogen Substitution : The 3-bromo group in the target compound contrasts with fluoro or chloro substituents in analogues (e.g., ’s 4-bromo-3-fluoro derivative ). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.

- Piperidine vs.

- Pyrimidine Linkers : The 4-methyl-6-(piperidin-1-yl)pyrimidine linker distinguishes it from pyridinyl or imidazopyrazine scaffolds in nilotinib or imatinib , influencing kinase domain interactions.

Research Findings and Limitations

- Contradictory Evidence : While some analogues (e.g., dasatinib) exhibit dual kinase inhibition , others like nilotinib show narrow selectivity , highlighting the challenge in predicting the target compound’s activity.

- Data Gaps: No direct biological data (IC50, kinase panel screens) or pharmacokinetic studies (e.g., bioavailability, half-life) are available for the target compound, limiting mechanistic conclusions.

Biological Activity

3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide, with the CAS number 941876-44-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 466.4 g/mol. The compound features a bromine atom, a benzamide moiety, and a piperidine-pyrimidine structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24BrN5O |

| Molecular Weight | 466.4 g/mol |

| CAS Number | 941876-44-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity by binding to active or allosteric sites, thereby influencing various cellular pathways.

Antiparasitic Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising antiparasitic activities. For instance, modifications in similar compounds have shown significant inhibition of PfATP4-associated Na+-ATPase activity, which is critical for malaria parasite survival .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Benzamide derivatives have been studied for their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds with similar structures have demonstrated moderate to high potency in ELISA-based kinase assays .

Research Findings

- Structure Activity Relationship (SAR) : Research has shown that the incorporation of polar functionalities into similar compounds can enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .

- In Vivo Efficacy : In animal models, optimized analogs derived from related compounds have demonstrated substantial efficacy against malaria, blocking gamete development and preventing transmission .

- Metabolic Stability : Studies on metabolic profiles indicate that modifications in the nitrogen heterocycles within the structure can significantly affect both potency and stability in biological systems .

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

Case Study 1: Antiparasitic Activity

A study focusing on dihydroquinazolinone derivatives revealed that structural optimization led to enhanced efficacy against Plasmodium falciparum, with EC50 values demonstrating significant potency improvements .

Case Study 2: Cancer Inhibition

Research on benzamide derivatives indicated that specific modifications could yield compounds with high RET kinase inhibition rates, suggesting potential applications in cancer therapy .

Q & A

What are the optimal synthetic routes for preparing 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach includes:

Pyrimidine Intermediate : React 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aniline moiety .

Bromobenzamide Coupling : Couple the resulting intermediate with 3-bromobenzoyl chloride using a peptide coupling reagent (e.g., HATU or EDC) in anhydrous DMF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

How can structural discrepancies in NMR data for this compound be resolved?

Advanced Research Question

Discrepancies in NMR peaks (e.g., aromatic proton splitting or unexpected shifts) may arise from:

- Rotameric equilibria in the amide bond, resolved by variable-temperature NMR experiments .

- Residual solvent effects , mitigated by thorough drying or using deuterated solvents with low water content.

- Crystallographic validation : Compare experimental NMR data with computed spectra from X-ray diffraction structures (e.g., CCDC deposition codes) .

What strategies are effective for improving the compound’s solubility in biological assays?

Basic Research Question

The bromine and piperidine groups confer hydrophobicity. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers, ensuring no precipitation via dynamic light scattering (DLS) .

- Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts .

- Nanoformulation : Encapsulate in PEGylated liposomes, validated by dynamic light scattering (DLS) and TEM .

How does the bromine substituent influence the compound’s structure-activity relationships (SAR) in kinase inhibition?

Advanced Research Question

The 3-bromo group enhances:

- Hydrophobic interactions with kinase ATP-binding pockets, confirmed via molecular docking (e.g., AutoDock Vina) .

- Electrophilicity , promoting covalent binding to cysteine residues in target proteins (validated by LC-MS/MS peptide mapping) .

Contrastingly, removal of bromine reduces IC50 values by 10-fold in EGFR inhibition assays, highlighting its critical role .

How should conflicting cytotoxicity data across cell lines be analyzed?

Advanced Research Question

Discrepancies may arise from:

- Cell line-specific efflux pumps (e.g., ABCB1 overexpression): Verify using inhibitors like verapamil in MTT assays .

- Metabolic instability : Perform LC-MS stability studies in cell lysates to assess degradation rates .

- Off-target effects : Use CRISPR-Cas9 knockout models to isolate primary targets .

What analytical methods are recommended for purity assessment?

Basic Research Question

Combine orthogonal techniques:

HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .

LC-MS : Confirm molecular ion ([M+H]+ m/z ~528) and absence of side products .

Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.4%) .

What are the implications of the piperidine moiety on pharmacokinetic properties?

Advanced Research Question

The piperidine group:

- Enhances blood-brain barrier penetration (logBB >0.3 predicted via PAMPA-BBB assays) .

- Increases metabolic stability : CYP3A4-mediated oxidation is reduced compared to morpholine analogs (t1/2 >4 hrs in human liver microsomes) .

How can reaction yields be optimized during scale-up synthesis?

Advanced Research Question

For industrial translation:

- Continuous flow chemistry : Use microreactors to control exothermic amide coupling steps (yield improvement from 65% to 85%) .

- Catalyst screening : Test Pd-XPhos for Suzuki-Miyaura coupling to reduce palladium loading (0.5 mol% vs. 5 mol% with Pd(PPh3)4) .

- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents .

What in vitro assays are suitable for evaluating target engagement?

Basic Research Question

Prioritize:

- FP-based binding assays : Fluorescently labeled ATP-competitive probes (Kd determination via fluorescence polarization) .

- Thermal shift assays : Monitor protein melting temperature (ΔTm >2°C indicates binding) using SYPRO Orange dye .

- Cellular target engagement : NanoBRET assays with HaloTag-fused kinases .

How can computational modeling guide derivative design?

Advanced Research Question

Leverage:

- Molecular dynamics (MD) simulations : Predict binding poses in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

- Free energy perturbation (FEP) : Calculate ΔΔG for bromine vs. chloro substituents to prioritize synthetic targets .

- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.